molecular formula C17H24N2O B11417995 1-hexyl-2-(tetrahydrofuran-2-yl)-1H-benzimidazole

1-hexyl-2-(tetrahydrofuran-2-yl)-1H-benzimidazole

Cat. No.: B11417995
M. Wt: 272.4 g/mol
InChI Key: AYOOODPYQOGRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-hexyl-2-(oxolan-2-yl)-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse range of biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hexyl-2-(oxolan-2-yl)-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Introduction of the Hexyl Group: The hexyl group can be introduced via alkylation reactions using hexyl halides in the presence of a base.

    Attachment of the Oxolan-2-yl Group: This step involves the reaction of the benzodiazole core with an oxolane derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

1-hexyl-2-(oxolan-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodiazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-hexyl-2-(oxolan-2-yl)-1H-1,3-benzodiazole would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-hexyl-2-(oxolan-2-yl)-1H-1,3-benzodiazole: can be compared with other benzodiazole derivatives such as:

Uniqueness

The uniqueness of 1-hexyl-2-(oxolan-2-yl)-1H-1,3-benzodiazole lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other benzodiazole derivatives.

Properties

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

1-hexyl-2-(oxolan-2-yl)benzimidazole

InChI

InChI=1S/C17H24N2O/c1-2-3-4-7-12-19-15-10-6-5-9-14(15)18-17(19)16-11-8-13-20-16/h5-6,9-10,16H,2-4,7-8,11-13H2,1H3

InChI Key

AYOOODPYQOGRBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2N=C1C3CCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.